4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide, also known as FC-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of interesting biochemical and physiological effects.
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibitors A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, closely related to 4-fluoro-N-(phenylcarbamothioyl)benzenesulfonamide, highlighted the impact of fluorine substitution on increasing COX-2 potency and selectivity. This research indicated the potential of such compounds, including the fluorine-substituted benzenesulfonamides, in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain by selectively inhibiting COX-2 over COX-1 (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition Another research by Röver et al. (1997) focused on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Compounds with fluorine substitution showed high affinity and efficacy in vitro and were effective in increasing kynurenic acid concentration in animal models, suggesting potential for exploring neurological disorders and protection against neuronal injury (Röver et al., 1997).
Antimicrobial and Anticancer Activities Kumar et al. (2014) synthesized 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives to assess their in vitro antimicrobial and anticancer activities. Some synthesized compounds showed promising results compared to standard drugs, indicating the potential of such molecules, including 4-fluoro derivatives, in developing new antimicrobial and anticancer agents (Kumar et al., 2014).
Enantioselective Fluorination Wang et al. (2014) explored the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By modifying the substituents on its phenyl rings, they achieved high yields and enantioselectivities in fluorinating 2-oxindoles. This work illustrates the utility of fluorinated benzenesulfonamides in synthetic chemistry, particularly in creating enantioselective compounds (Wang et al., 2014).
Carbonic Anhydrase Inhibition Gul et al. (2016) synthesized sulfonamide derivatives to test their inhibition on carbonic anhydrase (CA) enzymes, crucial for physiological functions such as respiration and acid-base balance. Compounds with fluorine substitutions exhibited potent inhibitory action against human cytosolic isoforms hCA I and II, underscoring the relevance of fluorinated sulfonamides in designing inhibitors for therapeutic applications (Gul et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLAEKUTCRUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.